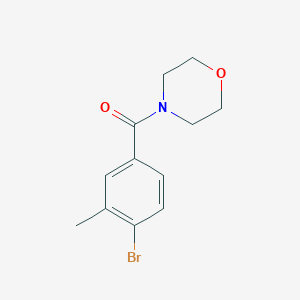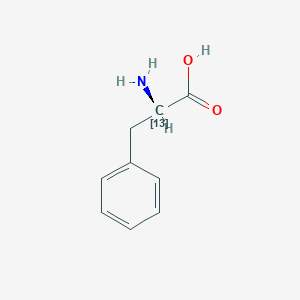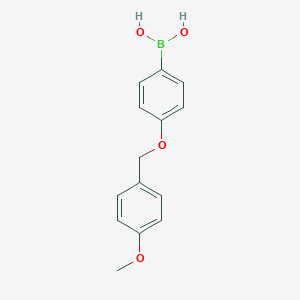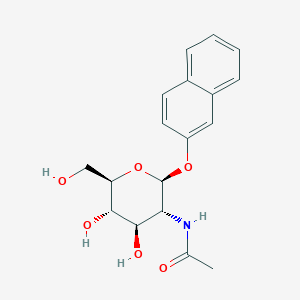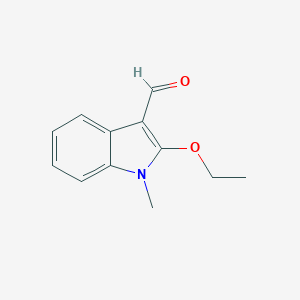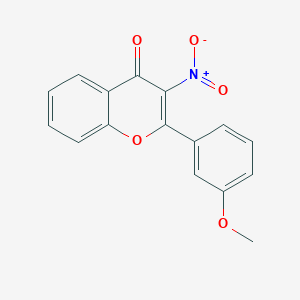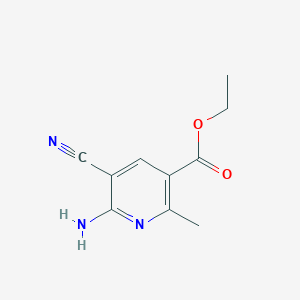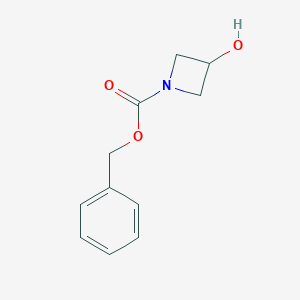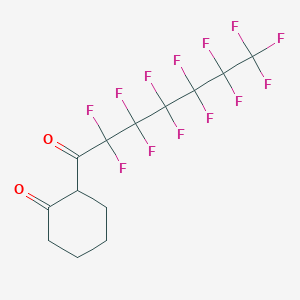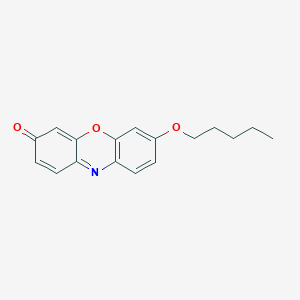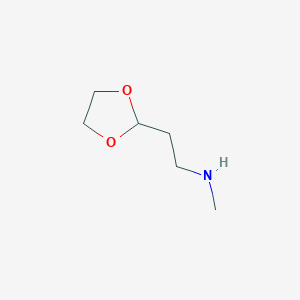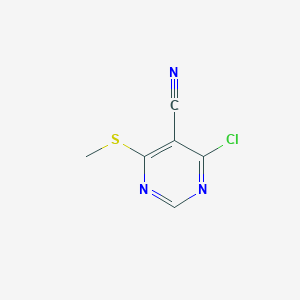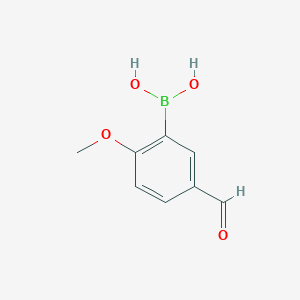![molecular formula C19H13BrN4O4S B137184 2-[3-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid CAS No. 126598-26-3](/img/structure/B137184.png)
2-[3-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Mechanism Of Action
The mechanism of action of 2-[3-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, which can lead to the inhibition of bacterial and fungal growth, as well as the suppression of tumor growth.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-[3-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid have been studied in vitro and in vivo. In vitro studies have shown that this compound has antibacterial and antifungal activity against a variety of pathogens. In vivo studies have shown that this compound has antitumor activity in animal models.
Advantages And Limitations For Lab Experiments
The advantages of using 2-[3-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid in lab experiments include its potential as a broad-spectrum antibacterial and antifungal agent, as well as its potential as an anti-inflammatory agent and a treatment for neurological disorders. The limitations of using this compound in lab experiments include its toxicity and potential side effects, as well as the need for further research to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for research on 2-[3-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid. These include further studies on its mechanism of action, its potential as a treatment for neurological disorders such as Alzheimer's disease, and its potential as an anti-inflammatory agent. Additionally, further studies are needed to fully understand its toxicity and potential side effects, as well as its potential as a treatment for other diseases and conditions.
Synthesis Methods
The synthesis of 2-[3-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid involves a multi-step process. The first step involves the synthesis of 4-bromoacetophenone by reacting bromobenzene with acetyl chloride. The second step involves the synthesis of 1,3-benzodioxole-5-carboxaldehyde by reacting salicylaldehyde with paraformaldehyde in the presence of hydrochloric acid. The third step involves the synthesis of 2-aminothiadiazole by reacting thiosemicarbazide with carbon disulfide in the presence of sodium hydroxide. The final step involves the reaction of 4-bromoacetophenone, 1,3-benzodioxole-5-carboxaldehyde, and 2-aminothiadiazole in the presence of sodium ethoxide to yield 2-[3-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid.
Scientific Research Applications
2-[3-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid has potential applications in the field of medicine. It has been studied for its antibacterial, antifungal, and antitumor properties. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease.
properties
CAS RN |
126598-26-3 |
|---|---|
Product Name |
2-[3-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid |
Molecular Formula |
C19H13BrN4O4S |
Molecular Weight |
473.3 g/mol |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid |
InChI |
InChI=1S/C19H13BrN4O4S/c20-12-4-1-10(2-5-12)17-15(8-16(25)26)29-19-22-21-18(24(19)23-17)11-3-6-13-14(7-11)28-9-27-13/h1-7,15H,8-9H2,(H,25,26) |
InChI Key |
RAXSOHJZTFDYRV-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C4N3N=C(C(S4)CC(=O)O)C5=CC=C(C=C5)Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C4N3N=C(C(S4)CC(=O)O)C5=CC=C(C=C5)Br |
synonyms |
2-[9-benzo[1,3]dioxol-5-yl-3-(4-bromophenyl)-5-thia-1,2,7,8-tetrazabic yclo[4.3.0]nona-2,6,8-trien-4-yl]acetic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B137104.png)
